molecular formula C20H20FN3OS B2382453 2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide CAS No. 688337-05-5

2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2382453
CAS No.: 688337-05-5
M. Wt: 369.46
InChI Key: MIQWISFQUFGWFA-UHFFFAOYSA-N
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Description

The compound “2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide” is a complex organic molecule that contains several functional groups and structural features. It includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely involve the presence of aromatic rings (imidazole and phenyl groups), a sulfanyl group, and an acetamide group. The exact structure would need to be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The imidazole ring, for example, is known to participate in a variety of chemical reactions due to its amphoteric nature .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could make the compound soluble in water and other polar solvents .

Scientific Research Applications

Potential Radioligand for Imaging Histamine H3 Receptors

3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a compound related to the specified chemical structure, has been labeled with 18 F for clinical PET studies, aiming to serve as a potential histamine H3 receptor ligand. This synthesis involved specific chemical reactions and achieved a product with high radiochemical yield and purity, suggesting its utility in clinical PET imaging studies (Iwata et al., 2000).

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the creation of novel Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity, as determined by various in vitro assays. The study suggests the importance of hydrogen bonding in the self-assembly processes of these complexes and their potential as antioxidants (Chkirate et al., 2019).

Glutaminase Inhibitors for Cancer Treatment

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), a therapeutic target in cancer treatment. The study highlights the structure-activity relationship of BPTES analogs and their potential in attenuating the growth of human lymphoma cells in vitro and in vivo, emphasizing their application in cancer therapy (Shukla et al., 2012).

Fluorogenic Dyes via Oxidation

The oxidation of certain imidazolone compounds with selenium dioxide has been shown to form compounds with significant bathochromic shifts in their absorption and emission spectra. This chemical transformation suggests the potential use of the synthesized compounds as fluorogenic dyes, demonstrating an application in material sciences for creating novel fluorescent materials (Zaitseva et al., 2020).

Mechanism of Action

Properties

IUPAC Name

2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c1-13-10-14(2)19(15(3)11-13)23-18(25)12-26-20-22-8-9-24(20)17-6-4-16(21)5-7-17/h4-11H,12H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQWISFQUFGWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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